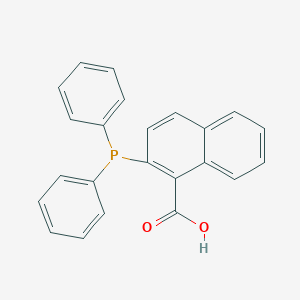

2-Diphenylphosphino-1-naphthoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-diphenylphosphanylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCBDBBZIGUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446242 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178176-80-2 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Properties of 2-Diphenylphosphino-1-naphthoic acid as a phosphine ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diphenylphosphino-1-naphthoic acid is a specialized phosphine ligand incorporating both a bulky naphthalene backbone and a carboxylic acid functional group. This unique combination of moieties suggests its potential utility in coordination chemistry and catalysis, offering opportunities for secondary interactions and catalyst immobilization. This technical guide provides an overview of the known properties, synthesis, and potential applications of this ligand, drawing parallels with its closely related analogue, 2-(diphenylphosphino)benzoic acid, due to the limited specific literature on the title compound.

Introduction

Phosphine ligands are of paramount importance in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The electronic and steric properties of the phosphine ligand are crucial in tuning the reactivity of the metal center. This compound belongs to a class of functionalized phosphine ligands that possess a secondary functional group—a carboxylic acid. This feature can be exploited for several purposes, including:

-

Anchoring to solid supports: The carboxylic acid group provides a handle for immobilization onto solid supports, facilitating catalyst recovery and reuse.

-

Modulation of solubility: The polarity of the carboxylic acid can be tuned (e.g., through deprotonation) to control the catalyst's solubility in different solvent systems.

-

Secondary coordination and hemilability: The carboxylate group can potentially coordinate to the metal center, leading to hemilabile behavior that can be beneficial in catalytic cycles.

-

Chiral resolution: The carboxylic acid can be used to form diastereomeric salts with chiral amines, enabling the resolution of racemic mixtures of the ligand.

While specific research on this compound is scarce, its structural similarity to 2-(diphenylphosphino)benzoic acid allows for informed predictions regarding its synthesis, coordination chemistry, and potential catalytic applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 178176-80-2 |

| Molecular Formula | C₂₃H₁₇O₂P |

| Molecular Weight | 356.36 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely involve the phosphination of a suitable naphthalene precursor. A potential route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid. 1-Bromo-2-naphthoic acid would first be protected, for example, as a methyl or ethyl ester, to prevent interference from the acidic proton in subsequent steps. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic catalysis (e.g., sulfuric acid).

Step 2: Lithiation. The protected 1-bromo-2-naphthoic acid would then be subjected to lithiation. This is typically carried out by reacting the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

Step 3: Phosphination. The resulting aryllithium species is then quenched with chlorodiphenylphosphine. The reaction mixture is typically allowed to warm to room temperature slowly.

Step 4: Deprotection and Work-up. The protecting group on the carboxylic acid is then removed. For an ester, this would involve hydrolysis under acidic or basic conditions. Following deprotection, an aqueous work-up and extraction with an organic solvent would be performed. The crude product would then be purified, likely by column chromatography or recrystallization.

Coordination Chemistry

The coordination chemistry of this compound has not been extensively explored. However, based on its structure and the known chemistry of its benzoic acid analogue, it is expected to act as a versatile ligand.

Coordination Modes

The ligand can coordinate to a metal center in several ways:

-

Monodentate P-coordination: The phosphorus atom can act as a simple donor to a metal center.

-

Bidentate P,O-chelation: The carboxylate group, after deprotonation, can coordinate to the metal center along with the phosphorus atom, forming a chelate ring. This mode of coordination can influence the steric and electronic environment of the metal and potentially stabilize catalytic intermediates.

Caption: Potential coordination modes of this compound.

Potential Catalytic Applications

While no specific catalytic applications of this compound have been reported, its structural features suggest its potential use in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.

Palladium-Catalyzed Cross-Coupling Reactions

Phosphine ligands are crucial for the efficacy of palladium catalysts in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The general catalytic cycle for these reactions involves oxidative addition, transmetalation (or related steps), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The bulky naphthyl group and the electronic properties of the diphenylphosphino moiety in this compound would influence the rates of these elementary steps, thereby affecting the overall catalytic activity and selectivity. The carboxylic acid functionality could also play a role by influencing the catalyst's solubility and potentially participating in the catalytic cycle through hemilabile coordination.

Conclusion and Future Outlook

This compound is a ligand with significant potential in coordination chemistry and catalysis that remains largely unexplored. Its synthesis, while not explicitly documented, can be reasonably proposed based on established methodologies. The presence of both a phosphine and a carboxylic acid group offers intriguing possibilities for creating catalysts with tailored properties, including immobilization and controlled solubility.

Future research in this area should focus on:

-

Developing and optimizing a reliable synthetic route to make the ligand more accessible.

-

Thoroughly characterizing its coordination chemistry with various transition metals, including detailed structural and spectroscopic studies.

-

Systematically evaluating its performance as a ligand in a range of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions relevant to pharmaceutical synthesis.

-

Exploring the role of the carboxylic acid functionality in modulating catalytic activity and enabling novel catalyst designs.

Such studies would provide valuable insights into the structure-activity relationships of functionalized phosphine ligands and could lead to the development of novel and efficient catalytic systems for organic synthesis and drug development.

Spectroscopic Data Analysis of 2-Diphenylphosphino-1-naphthoic Acid (CAS 178176-80-2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-Diphenylphosphino-1-naphthoic acid (CAS 178176-80-2). Direct experimental spectra for this specific compound are not widely available in public databases. Therefore, this document combines general spectroscopic principles with data from analogous compounds to offer a predictive analysis for researchers working with this molecule.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 178176-80-2

-

Molecular Formula: C₂₃H₁₇O₂P

-

Molecular Weight: 356.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts for both ¹H and ¹³C NMR can be inferred from related structures and general principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.9 - 7.2 | Multiplet | 16H | Aromatic Protons (Naphthyl & Phenyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | Carboxylic Acid Carbon (-COOH) |

| ~140.0 - 125.0 | Aromatic Carbons (Naphthyl & Phenyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| 3100 - 3000 | C-H stretch (Aromatic) |

| 1600 - 1450 | C=C stretch (Aromatic) |

| 1435 - 1485 | P-Ph stretch |

| ~1300 | C-O stretch |

| ~900 | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 356.36 | [M]⁺ (Molecular Ion) |

| 311 | [M-COOH]⁺ |

| 185 | [Ph₂P]⁺ |

| 155 | [Naphthyl-C]⁺ |

| 127 | [Naphthyl]⁺ |

| 77 | [Phenyl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Data Acquisition:

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Analysis: Acquire the full scan mass spectrum in positive or negative ion mode to identify the molecular ion.

-

Fragmentation: Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

The Elusive Crystal Structures of 2-Diphenylphosphino-1-naphthoic Acid Metal Complexes: Acknowledging a Research Gap

Despite a thorough review of available scientific literature, a comprehensive technical guide on the crystal structure of metal complexes involving 2-diphenylphosphino-1-naphthoic acid cannot be compiled at this time. Extensive searches for crystallographic data, including bond lengths, bond angles, and detailed experimental protocols for the synthesis and analysis of these specific compounds, have yielded no specific results. This indicates a potential underexplored area within coordination chemistry, presenting an opportunity for novel research.

While the parent ligand, this compound, is a known compound with the CAS number 178176-80-2 and a molecular formula of C₂₃H₁₇O₂P, publicly accessible databases and scholarly articles do not contain information on its coordination with metal ions and the subsequent elucidation of their three-dimensional structures through X-ray crystallography.[1][2][3]

For researchers and professionals in drug development, the lack of this fundamental structural information is a significant impediment. Understanding the precise geometry of metal-ligand interactions is crucial for rational drug design, as it dictates the complex's stability, reactivity, and potential biological activity.

General Methodologies in X-ray Crystallography

Though specific protocols for the target complexes are unavailable, the general workflow for determining the crystal structure of a new metal complex is well-established.[4][5] This process, crucial for advancements in materials science and pharmacology, involves several key stages.[4]

A generalized workflow for such an investigation is outlined below:

Caption: Generalized experimental workflow for determining the crystal structure of a metal complex.

Analogous Systems and Future Directions

While direct data is absent, researchers can draw insights from the coordination chemistry of structurally related ligands. For instance, studies on metal complexes of other functionalized naphthoic acids or phosphine-containing carboxylic acids could provide a foundational understanding of potential coordination modes. Research on complexes with ligands like 2-hydroxy-1-naphthoic acid reveals bidentate coordination through the hydroxyl and carboxylate groups.[6] Similarly, the vast literature on phosphine ligands demonstrates their diverse coordination behavior with a wide range of metals.[7]

The synthesis of the parent ligand, this compound, would likely involve multi-step organic synthesis, potentially starting from a suitable naphthalene derivative. A plausible synthetic pathway is depicted in the following logical diagram:

Caption: A logical diagram illustrating a potential synthetic route to the target ligand.

The scientific community is encouraged to pursue the synthesis and structural characterization of metal complexes with this compound. Such studies would not only fill a notable gap in the chemical literature but also potentially unveil novel compounds with interesting catalytic or medicinal properties. The detailed experimental protocols and crystallographic data from such future work would be invaluable to the fields of chemistry and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 178176-80-2|2-(Diphenylphosphino)-1-naphthoic acid|BLD Pharm [bldpharm.com]

- 3. 2-(Diphenylphosphino)-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphine Functionalized CpC Ligands and Their Metal Complexes | MDPI [mdpi.com]

A Technical Guide to the Solubility of 2-Diphenylphosphino-1-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-diphenylphosphino-1-naphthoic acid, a compound of interest in various chemical and pharmaceutical research fields. Recognizing the current lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in a range of common organic solvents. The guide furnishes detailed experimental protocols, a structured format for data presentation, and a visual representation of the experimental workflow, empowering research professionals to generate reliable and comparable solubility data essential for process development, formulation, and further scientific investigation.

Introduction

This compound (CAS 178176-80-2) is a bifunctional organic compound featuring both a carboxylic acid and a diphenylphosphino group attached to a naphthalene core. This unique structure makes it a valuable ligand and building block in coordination chemistry, catalysis, and materials science. For professionals in drug development and process chemistry, understanding the solubility of this compound in various organic solvents is a critical first step. Solubility data governs the choice of solvents for synthesis, purification, crystallization, and formulation, directly impacting reaction efficiency, product purity, and bioavailability.

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible literature. This guide is therefore designed to provide researchers with the necessary tools to establish this data empirically. The following sections offer a standardized methodology for solubility determination, a template for data presentation, and a clear visualization of the experimental process.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound is not available. The tables below are provided as a template for researchers to systematically record their experimentally determined data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Dichloromethane | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Toluene |

| 298.15 (25 °C) | ||||||||

| 308.15 (35 °C) | ||||||||

| 318.15 (45 °C) | ||||||||

| 328.15 (55 °C) |

Table 2: Solubility of this compound in g/100 mL in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Dichloromethane | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Toluene |

| 298.15 (25 °C) | ||||||||

| 308.15 (35 °C) | ||||||||

| 318.15 (45 °C) | ||||||||

| 328.15 (55 °C) |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The following protocol details the widely accepted "shake-flask" or isothermal equilibrium method for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method is followed by gravimetric analysis to quantify the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass weighing dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.

-

Add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 298.15 K).

-

Agitate the mixture at a constant speed. The time required to reach equilibrium can vary significantly (from a few hours to several days) depending on the compound and solvent. It is recommended to establish the equilibrium time by taking measurements at different intervals (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[1][2]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry weighing dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the weighing dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the compound's melting point.

-

Once all the solvent has evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Data Calculation

-

Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent in mL) * 100

-

Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

-

Mole Fraction (x₁):

-

Moles of solute (n₁) = Mass of solute / Molar mass of this compound (356.36 g/mol )

-

Moles of solvent (n₂) = Mass of solvent / Molar mass of solvent

-

x₁ = n₁ / (n₁ + n₂)

-

Alternative Analytical Methods

For compounds that are difficult to analyze gravimetrically or for higher throughput screening, other analytical techniques can be employed to determine the concentration of the solute in the filtered saturated solution.

-

High-Performance Liquid Chromatography (HPLC): A calibration curve of known concentrations of the compound is prepared. The filtered saturated solution is then diluted to fall within the calibration range and analyzed by HPLC to determine its concentration.[3][4][5]

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, UV-Vis spectroscopy can be used. A Beer-Lambert law calibration curve is generated using standards of known concentration. The absorbance of a diluted sample of the saturated solution is then measured to determine its concentration.[6][7][8]

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the isothermal equilibrium method.

Caption: Workflow for Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

An In-depth Technical Guide on the Electronic and Steric Effects of the 2-Diphenylphosphino Group

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric properties of the 2-diphenylphosphino group, a crucial component in a wide array of ligands used in catalysis and coordination chemistry. Understanding these fundamental properties is paramount for ligand design and the optimization of catalytic processes.

Introduction to the 2-Diphenylphosphino Group

The 2-diphenylphosphino group, often found in ligands such as 2-(diphenylphosphino)pyridine (ppy), is a unidentate phosphine ligand fragment. Its prevalence in catalysis stems from the tunable nature of its electronic and steric characteristics, which are imparted by the phenyl substituents on the phosphorus atom and the adjacent chemical moiety. These properties profoundly influence the stability, reactivity, and selectivity of the metal complexes they form. The electronic nature of the phosphine dictates the electron density at the metal center, while the steric bulk influences the coordination environment and substrate accessibility.

Electronic Effects

The electronic effects of a phosphine ligand are a composite of its σ-donating and π-accepting capabilities. The phosphorus atom donates its lone pair of electrons to an empty orbital on the metal center (σ-donation). Concurrently, electron density from the metal's d-orbitals can be back-donated into the empty σ* orbitals of the phosphorus-carbon bonds (π-acceptance). The net electronic effect is a critical determinant of the catalytic activity of the metal complex.

A quantitative measure of the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex of the type [LNi(CO)₃].[1] More electron-donating ligands lead to increased electron density on the metal, which results in greater π-back-donation to the carbonyl ligands. This increased back-donation weakens the C-O bond, causing a decrease in the ν(CO) stretching frequency.[1]

Another important experimental probe for the electronic environment of the phosphorus atom is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Generally, increased electron density at the phosphorus nucleus leads to a more upfield (more negative) chemical shift, although this can be influenced by several factors including coordination to a metal.

Table 1: Electronic Parameters of 2-(Diphenylphosphino)pyridine and Related Phosphines

| Ligand | TEP (ν(CO) in cm⁻¹) | ³¹P NMR Chemical Shift (δ in ppm, free ligand) |

| 2-(Diphenylphosphino)pyridine | ~2066.3 (estimated) | -3.20 |

| Triphenylphosphine (PPh₃) | 2068.9 | -5.0 |

| Tri(p-tolyl)phosphine | 2066.7 | -8.0 |

| Tri(p-anisyl)phosphine | 2063.9 | -9.0 |

Steric Effects

The steric properties of a phosphine ligand refer to the spatial arrangement of its atoms and the resulting steric hindrance around the metal center. This steric bulk plays a crucial role in determining the coordination number of the metal complex, the stability of intermediates, and the regioselectivity and stereoselectivity of catalytic reactions.

The most widely used metric to quantify the steric bulk of a phosphine ligand is the Tolman Cone Angle (θ) .[2] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex and a standardized M-P bond length of 2.28 Å.[3] A larger cone angle indicates greater steric hindrance.

Table 2: Steric Parameters of 2-(Diphenylphosphino)pyridine and Related Phosphines

| Ligand | Tolman Cone Angle (θ) in degrees |

| 2-(Diphenylphosphino)pyridine | ~145 (estimated) |

| Triphenylphosphine (PPh₃) | 145 |

| Tri(o-tolyl)phosphine | 194 |

| Tricyclohexylphosphine (PCy₃) | 170 |

Note: The cone angle for 2-(diphenylphosphino)pyridine is estimated to be similar to that of triphenylphosphine, as the primary steric bulk is determined by the two phenyl groups. The orientation of the pyridine ring can influence the effective steric profile in a coordinated complex.

Experimental Protocols

This protocol describes the synthesis of a LNi(CO)₃ complex and the subsequent measurement of its ν(CO) stretching frequency.

-

Synthesis of LNi(CO)₃:

-

Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a nitrogen-filled glovebox, dissolve one equivalent of the phosphine ligand (L) in a minimal amount of an appropriate solvent (e.g., pentane or dichloromethane).

-

To this solution, add one equivalent of Ni(CO)₄.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the evolution of CO gas.

-

Remove the solvent under vacuum to yield the LNi(CO)₃ complex.

-

-

IR Spectroscopy:

-

Prepare a solution of the LNi(CO)₃ complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane) in an IR cell with CaF₂ or NaCl windows.

-

Record the infrared spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).

-

Identify the A₁ symmetric stretching frequency, which is usually the most intense band. This value is the Tolman Electronic Parameter (TEP).[1]

-

This protocol outlines the general procedure for acquiring a ³¹P NMR spectrum of a phosphine ligand or its metal complex.

-

Sample Preparation:

-

In a nitrogen-filled glovebox or using Schlenk techniques, dissolve approximately 5-10 mg of the phosphorus-containing compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂).

-

Transfer the solution to an NMR tube and cap it securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer for the ³¹P nucleus.

-

Acquire the spectrum using a standard one-pulse sequence. For routine characterization, proton decoupling is typically applied to simplify the spectrum, resulting in sharp singlets for each unique phosphorus environment.[4]

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. The relaxation delay between scans may need to be optimized for quantitative measurements.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using an external standard, typically 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[5]

-

This protocol provides a general workflow for determining the solid-state structure of a crystalline organometallic compound.

-

Crystallization:

-

Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.[6]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and integrate the reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.

-

From the final refined structure, precise bond lengths, bond angles, and other geometric parameters, such as the cone angle, can be determined.

-

Conclusion

The electronic and steric properties of the 2-diphenylphosphino group are fundamental to its widespread use in ligand design for homogeneous catalysis. The Tolman Electronic Parameter and Cone Angle provide a quantitative framework for understanding and predicting the behavior of metal complexes containing these ligands. The interplay of σ-donation, π-acceptance, and steric bulk allows for the fine-tuning of catalytic activity and selectivity. The experimental protocols detailed herein provide the means to characterize these essential properties, enabling the rational design of next-generation catalysts for applications in chemical synthesis and drug development.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Carboxylic Acid Moiety in 2-Diphenylphosphino-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diphenylphosphino-1-naphthoic acid is a bifunctional ligand of significant interest in catalysis and coordination chemistry. Its unique structure, featuring both a "soft" phosphine donor and a "hard" carboxylate group on a rigid naphthyl backbone, allows for cooperative effects that enhance catalytic activity and selectivity. This technical guide provides an in-depth analysis of the multifaceted role of the carboxylic acid moiety in this ligand, drawing upon established principles of coordination chemistry and catalysis. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related systems to provide a comprehensive overview of its expected behavior and potential applications.

Introduction: The Concept of Bifunctional Ligands

In the realm of homogeneous catalysis, the ligand coordinated to the metal center plays a crucial role in determining the efficiency and selectivity of a reaction. Bifunctional ligands, which possess two distinct functional groups capable of participating in the catalytic cycle, have emerged as a powerful tool for catalyst design. This compound exemplifies this class of ligands. The diphenylphosphino group serves as the primary binding site for transition metals like palladium, while the carboxylic acid moiety can engage in secondary interactions that significantly influence the catalytic process.

The Multifaceted Roles of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is not a passive spectator. It can actively participate in catalytic cycles through several mechanisms:

-

Hemilability and Metal Anchoring: The carboxylate group can coordinate to the metal center in a bidentate or bridging fashion, forming a stable chelate. This coordination can be reversible (hemilabile), allowing the carboxylate to dissociate and open up a coordination site for substrate binding during the catalytic cycle. This "on/off" coordination provides a mechanism for both stabilizing the catalyst and facilitating substrate activation.

-

Proton Shuttle and Internal Base: In reactions that involve a proton transfer step, such as the concerted metalation-deprotonation (CMD) pathway in C-H activation reactions, the carboxylate can act as an internal base. It can accept a proton from the substrate, facilitating its activation, and then transfer it to another species in a subsequent step. This intramolecular proton transfer is often more efficient than relying on an external base.

-

Directing Group: The carboxylic acid can act as a directing group, positioning the substrate relative to the metal center to favor a specific reaction pathway and enhance regioselectivity.

-

Modulation of Electronic and Steric Properties: The presence of the carboxylate group influences the electronic properties of the phosphine ligand, which in turn affects the reactivity of the metal center. It can also contribute to the overall steric bulk of the ligand, which is crucial for promoting reductive elimination, the final step in many cross-coupling reactions.

-

Enhanced Solubility and Immobilization: The polar carboxylic acid group can improve the solubility of the metal complex in certain solvents. Furthermore, it provides a handle for immobilizing the catalyst on a solid support, which is advantageous for catalyst recovery and reuse in industrial applications.

Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

While specific catalytic data for this compound is not extensively reported, its structural motifs strongly suggest its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below, illustrating the potential points of involvement for the carboxylic acid moiety.

An In-depth Technical Guide to 2-Diphenylphosphino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Diphenylphosphino-1-naphthoic acid, a functionalized phosphino-carboxylic acid ligand. While a definitive primary publication detailing its initial discovery and synthesis could not be located in publicly accessible literature, this document compiles the theoretical basis for its synthesis, a plausible experimental protocol based on analogous reactions, and its known chemical properties. The synthesis of this class of compounds is pivotal in the development of novel catalysts and functional materials. This guide serves as a valuable resource for researchers in organic synthesis, organometallic chemistry, and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating both a carboxylic acid and a diphenylphosphine group attached to a naphthalene scaffold. This unique combination of a hard Lewis basic carboxylate and a soft Lewis basic phosphine allows for versatile coordination chemistry, making it a valuable ligand in catalysis and a building block for functional materials. The spatial arrangement of the phosphine and carboxylic acid moieties on the naphthalene backbone provides a rigid framework, which can impart specific steric and electronic properties to metal complexes.

Discovery and History

The specific discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. However, its development can be contextualized within the broader history of phosphine-containing ligands and the advent of directed ortho-metalation (DoM) as a powerful synthetic tool.

The field of homogeneous catalysis saw a surge in the development of phosphine ligands throughout the 20th century, with their electronic and steric properties being tunable to influence the outcome of catalytic reactions. The introduction of additional functional groups, such as carboxylic acids, onto phosphine ligands opened up new possibilities for catalyst anchoring, solubility modulation, and bifunctional catalysis.

The synthetic route to this compound is predicated on the principles of Directed ortho-Metalation (DoM) , a strategy pioneered in the mid-20th century and extensively developed by chemists like Henry Gilman and Victor Snieckus. This methodology allows for the regioselective functionalization of aromatic rings by using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile. The carboxylic acid group, after in-situ deprotonation, is a moderately effective directing group for this transformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 178176-80-2 |

| Molecular Formula | C₂₃H₁₇O₂P |

| Molecular Weight | 356.36 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in many organic solvents such as THF, dichloromethane, and toluene. |

Synthesis

The most plausible synthetic route to this compound is through the directed ortho-metalation of 1-naphthoic acid, followed by electrophilic quenching with chlorodiphenylphosphine.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the directed ortho-lithiation of aromatic carboxylic acids and may require optimization.

Materials:

-

1-Naphthoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled and purged with inert gas.

-

Reactant Addition: The flask is charged with 1-naphthoic acid (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation and Lithiation: TMEDA (2.2 eq) is added dropwise to the stirred solution. Subsequently, sec-butyllithium (2.2 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The formation of a dianion is expected.

-

Electrophilic Quench: Chlorodiphenylphosphine (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be employed to yield pure this compound.

Reaction Mechanism

The synthesis proceeds via a Directed ortho-Metalation (DoM) mechanism.

Caption: Mechanism of Directed ortho-Metalation for the synthesis.

Characterization Data (Predicted)

While a specific peer-reviewed publication with full characterization data is not available, the following represents the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the naphthalene and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton would likely be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons would be observed in the region of δ 120-150 ppm. The carboxylic acid carbonyl carbon would appear around δ 170 ppm. Carbon atoms directly bonded to phosphorus would show coupling (JC-P). |

| ³¹P NMR | A single peak characteristic of a triarylphosphine would be expected, likely in the range of δ -10 to -20 ppm (referenced to 85% H₃PO₄). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and P-C stretches would be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 356.36 would be observed. |

Applications

This compound is a versatile ligand with potential applications in several areas of chemical research:

-

Homogeneous Catalysis: As a ligand for transition metals (e.g., palladium, rhodium, nickel), it can be used in cross-coupling reactions, hydrogenations, and hydroformylations. The carboxylic acid group can influence the catalyst's solubility and may participate in the catalytic cycle.

-

Heterogeneous Catalysis: The carboxylic acid moiety can be used to anchor the phosphine-metal complex to a solid support (e.g., metal oxides), facilitating catalyst recovery and reuse.

-

Functional Materials: The rigid naphthalene backbone and the presence of both phosphine and carboxylic acid groups make it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

-

Drug Development: While not a primary application, phosphine-containing molecules are being explored for their biological activities, and the carboxylic acid group can improve bioavailability.

Conclusion

This compound is a valuable bifunctional ligand whose synthesis is rooted in the powerful methodology of directed ortho-metalation. While its specific historical discovery remains elusive in the public domain, its chemical logic and utility are clear. This technical guide provides a foundational understanding of its properties, a robust representative synthetic protocol, and an overview of its potential applications. It is hoped that this document will serve as a useful starting point for researchers interested in utilizing this and related phosphino-carboxylic acid ligands in their work. Further research into the catalytic activity and material properties of metal complexes derived from this ligand is warranted.

Theoretical Studies on the Coordination Chemistry of 2-Diphenylphosphino-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the coordination chemistry of 2-diphenylphosphino-1-naphthoic acid. Due to the limited availability of specific experimental data for this particular ligand in publicly accessible literature, this document leverages established principles of coordination chemistry and data from analogous phosphine-carboxylate ligands to present a predictive yet robust framework. The guide covers theoretical synthetic protocols, expected spectroscopic and structural data, and potential applications in catalysis and medicinal chemistry. All quantitative data presented herein is based on closely related and well-documented chemical systems and should be considered illustrative.

Introduction

This compound is a bifunctional ligand featuring a soft phosphine donor and a hard carboxylate donor. This unique combination allows for versatile coordination modes with a wide range of transition metals, making its complexes promising candidates for applications in homogeneous catalysis, materials science, and as potential therapeutic agents. The rigid naphthalene backbone is expected to enforce specific geometries upon coordination, influencing the steric and electronic properties of the resulting metal complexes.

Synthesis of this compound

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol (Theoretical)

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-naphthoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Phosphination: Chlorodiphenylphosphine (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Coordination Chemistry

This compound can act as a monodentate ligand through its phosphorus atom or as a bidentate P,O-chelating ligand. The coordination behavior will depend on the metal center, its oxidation state, and the reaction conditions.

Synthesis of Metal Complexes (Theoretical Protocols)

Palladium(II) Complex: A solution of this compound (2.0 equiv) in dichloromethane is added to a solution of bis(acetonitrile)palladium(II) chloride (1.0 equiv) in acetonitrile. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Rhodium(I) Complex: To a solution of chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (0.5 equiv) in THF, a solution of this compound (2.0 equiv) and triethylamine (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed in vacuo, and the residue is washed with pentane and dried.

Gold(I) Complex: A solution of this compound (1.0 equiv) in methanol is added to a solution of (dimethyl sulfide)gold(I) chloride (1.0 equiv) in methanol. The mixture is stirred for 2 hours at room temperature, during which a white precipitate forms. The solid is collected by filtration, washed with methanol, and dried.

dot

Caption: General coordination of the ligand to a metal center.

Spectroscopic and Structural Characterization (Theoretical Data)

The following tables summarize the expected spectroscopic and structural data for hypothetical palladium(II), rhodium(I), and gold(I) complexes of this compound, based on data from analogous complexes found in the literature.

Table 1: Expected Spectroscopic Data

| Complex | 31P NMR (δ, ppm) | 1H NMR (δ, ppm, selected) | IR (cm-1, selected) |

| [PdCl(P^O)]2 | ~35 (d) | 8.5-7.0 (m, Ar-H) | 1680 (νC=O), 540 (νPd-P) |

| [Rh(cod)(P^O)] | ~45 (d, JRh-P ≈ 150 Hz) | 8.5-7.0 (m, Ar-H), 4.5, 2.5 (m, cod-H) | 1650 (νC=O), 520 (νRh-P) |

| [AuCl(P-O)] | ~30 (s) | 8.5-7.0 (m, Ar-H) | 1700 (νC=O), 550 (νAu-P) |

P^O denotes the bidentate coordination of the ligand. P-O denotes monodentate P-coordination.

Table 2: Expected X-ray Crystallographic Data (for a hypothetical square planar Pd(II) complex)

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| Pd-P | 2.20 - 2.35 |

| Pd-O | 2.00 - 2.15 |

| P-Cipso | 1.80 - 1.85 |

| C=O | 1.25 - 1.30 |

| C-O | 1.30 - 1.35 |

| **Bond Angles (°) ** | |

| P-Pd-O | 85 - 95 |

| O-Pd-Cl | 85 - 95 |

| P-Pd-Cl | 170 - 180 |

| C-P-C | 100 - 110 |

Potential Applications

Catalysis

Palladium complexes of phosphine-carboxylate ligands are known to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The hemilabile nature of the carboxylate group can play a crucial role in the catalytic cycle by temporarily dissociating to create a vacant coordination site for substrate binding.

dot

Potential Applications of Novel Phosphino-Carboxylic Acid Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphino-carboxylic acid ligands and their derivatives represent a versatile class of molecules that have garnered significant attention across various scientific disciplines. Their unique bifunctional nature, combining the soft phosphorus donor atom with the hard oxygen atoms of the carboxylic acid group, allows for diverse coordination modes with a wide range of metal centers. This dual reactivity has been exploited to develop highly efficient and selective catalysts, novel materials with tailored properties, and potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, applications, and future potential of these remarkable ligands.

I. Applications in Catalysis

Phosphino-carboxylic acid and related phosphine ligands are instrumental in numerous transition metal-catalyzed reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] The electronic and steric properties of these ligands can be finely tuned to enhance catalytic activity, selectivity, and stability.[4][5]

A. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The choice of phosphine ligand is critical to the success of these transformations.[6][7]

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bulky and electron-rich phosphine ligands have been shown to significantly improve the efficiency of this reaction, enabling the coupling of challenging substrates like unactivated aryl chlorides.[6][8]

Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides

| Ligand | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 98 | [8] |

| XPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% XPhos, K₃PO₄, Dioxane, 100 °C | 95 | [8] |

| RuPhos | 2-Chloropyridine | 3-Thienylboronic acid | 1.5 mol% Pd(OAc)₂, 3 mol% RuPhos, K₂CO₃, 1-Butanol, 100 °C | 92 | [8] |

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The selection of the phosphine ligand is crucial for achieving high yields and broad substrate scope.[9]

Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Aniline

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |

| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 92 |

| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 99 |

| Buchwald Ligands (e.g., SPhos) | Pd(OAc)₂ | K₃PO₄ | t-Butanol | 100 | >95 |

Data compiled from general literature knowledge on Buchwald-Hartwig amination.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

B. Asymmetric Catalysis

Chiral phosphino-carboxylic acid and related bifunctional phosphine ligands have enabled significant advancements in asymmetric catalysis, particularly with coinage metals like gold, silver, and copper.[9][10] These ligands can induce high levels of enantioselectivity in a variety of transformations.[11]

1. Gold-Catalyzed Asymmetric Isomerization

A notable application is the gold-catalyzed asymmetric isomerization of alkynes to allenes.[12][13] Chiral bifunctional biphenyl-2-ylphosphine ligands have been designed to facilitate this transformation with high efficiency and stereocontrol.[12][14][15]

Table 3: Gold-Catalyzed Asymmetric Isomerization of Propargylic Alcohols

| Substrate | Ligand | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Reference |

| (R)-dodec-3-yn-2-ol | (R)-L4-4 | [(R)-L4-4]AuCl, NaBArF₄ | 2,5-dihydrofuran | 85 | 93:7 | >99 | [13] |

| 1-phenylprop-2-yn-1-ol | (R)-L1 | [(R)-L1]AuCl, AgSbF₆ | 2-phenyl-2,5-dihydrofuran | 93 | - | 95 | [16] |

Experimental Protocol: Gold-Catalyzed Asymmetric Isomerization of (R)-dodec-3-yn-2-ol

The following is a representative experimental protocol for the gold-catalyzed asymmetric isomerization of a propargylic alcohol.[13]

Materials:

-

(R)-dodec-3-yn-2-ol (1.0 equiv)

-

[(R)-L4-4]AuCl (0.05 equiv)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) (0.05 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add [(R)-L4-4]AuCl and NaBArF₄.

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous DCE to the vial.

-

Add (R)-dodec-3-yn-2-ol to the solution.

-

Stir the reaction mixture at 80 °C for the specified time.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran product.

II. Applications in Materials Science

The ability of phosphino-carboxylic acids to bind to metal surfaces makes them excellent ligands for the functionalization of nanoparticles and the construction of coordination polymers.

A. Nanoparticle Functionalization

Phosphine and phosphonic acid ligands are widely used to stabilize and functionalize inorganic nanoparticles.[14][15] They can influence the size, shape, and colloidal stability of the nanoparticles.[14] Phosphonic acids, in particular, form strong bonds with metal oxide surfaces.

B. Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of phosphino-carboxylic acids allows them to act as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

III. Applications in Drug Development

Phosphinic acid derivatives, which are structurally related to phosphino-carboxylic acids, have shown significant potential as enzyme inhibitors.[17]

A. Enzyme Inhibition

Phosphinic acids can act as transition-state analogs for enzymatic reactions, leading to potent and selective inhibition.[17] They have been investigated as inhibitors for a variety of enzymes, including metalloproteases and ureases.[17]

Mechanism of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[1][18][19] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.

Table 4: Inhibition Constants (Kᵢ) of Phosphinic Acid-Based Enzyme Inhibitors

| Enzyme | Inhibitor | Kᵢ (nM) | Inhibition Type | Reference |

| Aminopeptidase N | Phosphinic dipeptide analog | 15 | Competitive | [17] |

| Urease | Catechol-based phosphinic acid | 50 | Covalent | [17] |

IV. Synthesis of Phosphino-Carboxylic Acid Ligands

Several synthetic routes to phosphino-carboxylic acids and their derivatives have been reported. A common strategy involves the reaction of a secondary phosphide with a halocarboxylate.

General Experimental Protocol: Synthesis of a Functionalized Phosphinocarboxylic Acid

The following protocol describes a general method for the synthesis of phosphinocarboxylic acids.

Materials:

-

Secondary phosphine (e.g., diphenylphosphine)

-

Halocarboxylate (e.g., ethyl bromoacetate)

-

Strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

Procedure:

-

Dissolve the secondary phosphine in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-butyllithium dropwise to the solution and stir for 30 minutes to generate the lithium phosphide.

-

Add the halocarboxylate dropwise to the solution and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

If the product is an ester, hydrolyze it to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide).

Conclusion

Novel phosphino-carboxylic acid ligands and their derivatives are a powerful and versatile class of compounds with wide-ranging applications in catalysis, materials science, and drug development. Their unique structural and electronic properties allow for the rational design of highly effective molecules for specific purposes. Continued research in this area is expected to lead to the development of even more sophisticated ligands and their applications in solving contemporary scientific challenges.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. scbt.com [scbt.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 19. academics.su.edu.krd [academics.su.edu.krd]

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling Utilizing 2-Diphenylphosphino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a representative protocol for the Suzuki-Miyaura cross-coupling reaction using the bulky, electron-rich phosphine ligand, 2-Diphenylphosphino-1-naphthoic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The use of sterically hindered and electron-donating phosphine ligands is crucial for enhancing catalyst activity, enabling the coupling of a wide range of substrates, including challenging aryl chlorides, often under mild conditions.[1][4][5]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical conditions and outcomes for Suzuki-Miyaura coupling reactions employing bulky phosphine ligands, providing a baseline for optimization.

Table 1: Effect of Different Bases on Reaction Yield

This table illustrates the impact of various common bases on the Suzuki-Miyaura coupling of a model aryl bromide with phenylboronic acid, catalyzed by a palladium/bulky phosphine system.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | L¹ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | Pd(OAc)₂ (2) | L¹ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90-95 |

| 3 | Pd(OAc)₂ (2) | L¹ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[7] |

| 4 | Pd(OAc)₂ (2) | L¹ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |

| 5 | Pd(OAc)₂ (2) | L¹ (4) | NaOH | Toluene/H₂O | 100 | 12 | 80-90 |

L¹ represents a generic bulky biaryl phosphine ligand like this compound. Yields are representative and highly dependent on the specific substrates used.[8][9]

Table 2: Representative Substrate Scope and Conditions

This table outlines a general scope for the coupling of various aryl halides with arylboronic acids using a palladium catalyst supported by a bulky phosphine ligand.

| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1-2) | K₃PO₄ | Toluene | 80-100 | >98 |

| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-2) | K₃PO₄ | Dioxane | 100 | 90-97 |

| 3 | 2-Chloropyridine | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | RT-80 | 85-95 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1-2) | K₂CO₃ | Toluene/H₂O | 80 | >95 |

| 5 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | K₃PO₄ | Dioxane | 100 | 80-90 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: this compound

-

Aryl/Heteroaryl Halide: (1.0 mmol, 1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid: (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Base: Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent: Anhydrous toluene, dioxane, or THF (approx. 0.1-0.2 M concentration of the limiting reagent)

-

Degassing Equipment: Nitrogen or Argon gas line, Schlenk flask or sealed vial

-

Standard laboratory glassware and magnetic stirrer/hotplate

General Procedure:

-

Catalyst Pre-formation (Optional, but recommended):

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%, L:Pd ratio of 2:1) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Add a portion of the anhydrous solvent (e.g., 2-3 mL of toluene) and stir the mixture at room temperature for 10-15 minutes.

-

-

Reaction Setup:

-

To the flask containing the catalyst mixture, add the base (e.g., K₃PO₄, 2.0 mmol), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).[8]

-

Add the remaining volume of the solvent to achieve the desired concentration.

-

Seal the flask or vial securely with a septum or cap.

-

-

Degassing:

-

If the reaction was not set up in a glovebox, thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes or by subjecting the sealed flask to three cycles of vacuum followed by backfilling with an inert gas.

-

-

Reaction Execution:

-

Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[6] For highly reactive substrates, the reaction may proceed at room temperature.[1][10]

-

Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and add water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

-

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Asymmetric Hydrogenation Catalyzed by Rhodium-Phosphine Complexes

Disclaimer: As of the latest literature survey, specific applications and detailed protocols for the use of rhodium complexes with 2-diphenylphosphino-1-naphthoic acid in asymmetric hydrogenation are not extensively documented in peer-reviewed journals. Therefore, the following application notes and protocols are based on well-established procedures for analogous rhodium-phosphine catalyzed asymmetric hydrogenation reactions. The provided data is illustrative to guide researchers in developing methodologies for new ligand systems.

Introduction

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an efficient route to enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. Rhodium complexes bearing chiral phosphine ligands are among the most successful catalysts for this transformation, offering high enantioselectivity and turnover numbers for a wide range of prochiral olefins.

The ligand this compound is a P,O-type ligand, featuring a soft phosphine donor for coordination to the rhodium center and a hard carboxylate group. This combination can influence the steric and electronic properties of the catalyst, potentially offering unique reactivity and selectivity. The carboxylate group may engage in secondary interactions with the substrate or play a role in the catalyst's solubility and stability. These notes provide a general framework for the evaluation of such ligands in rhodium-catalyzed asymmetric hydrogenation.

Illustrative Performance Data

The following table presents hypothetical, yet realistic, data for the asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate, using an in situ prepared rhodium-phosphine catalyst. This data is intended to serve as a benchmark for catalyst performance under various reaction conditions.

Table 1: Illustrative Data for the Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate

| Entry | Solvent | Temperature (°C) | H₂ Pressure (bar) | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | Methanol | 25 | 10 | 100:1 | 12 | >99 | 95 |

| 2 | Toluene | 25 | 10 | 100:1 | 24 | 98 | 92 |

| 3 | Dichloromethane | 25 | 10 | 100:1 | 18 | >99 | 96 |

| 4 | Tetrahydrofuran | 25 | 10 | 100:1 | 20 | 97 | 94 |

| 5 | Methanol | 40 | 10 | 100:1 | 6 | >99 | 93 |

| 6 | Methanol | 25 | 50 | 500:1 | 12 | >99 | 95 |

| 7 | Methanol | 25 | 1 | 100:1 | 48 | 90 | 94 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the in situ preparation of a rhodium-phosphine catalyst and a general procedure for asymmetric hydrogenation. These should be adapted based on the specific characteristics of the ligand and substrate being investigated.

Protocol 1: In Situ Preparation of the Rhodium-Phosphine Catalyst

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)

-

Chiral phosphine ligand (e.g., this compound)

-

Degassed solvent (e.g., methanol, dichloromethane)

-

Schlenk flask or glovebox

-

Argon or Nitrogen atmosphere

Procedure:

-

In a glovebox or under a strict inert atmosphere (Schlenk line), add the rhodium precursor (1.0 eq) and the chiral phosphine ligand (1.0-1.2 eq) to a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Add the desired volume of degassed solvent via syringe to achieve the target catalyst concentration (typically 1-5 mM).

-

Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation